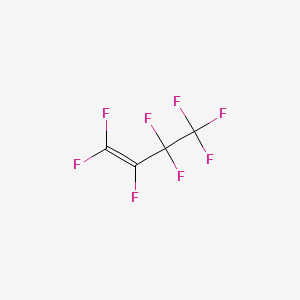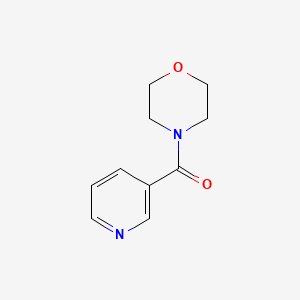![molecular formula C13H8Cl2O3 B1605140 (2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid CAS No. 463351-44-2](/img/structure/B1605140.png)
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid
Übersicht
Beschreibung
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid, also known as 2E-DCPFA, is a chemical compound that is used in a variety of applications. It is a synthetic derivative of acrylic acid, and has been studied extensively in both scientific and medical research.
Wissenschaftliche Forschungsanwendungen
Anti-malarial Agents
A novel lead for anti-malarial agents has been developed, utilizing compounds structurally related to furyl acrylic acids. These compounds, specifically substituted benzophenones with furyl acrylic acid derivatives, exhibited significant activity against multi-drug resistant Plasmodium falciparum strains, highlighting the potential of these compounds in anti-malarial drug development (Wiesner et al., 2003).
Synthesis and Characterization of Furan Compounds
Research on the synthesis and steric configurations of furyl-acrylic acids and their derivatives has contributed to the broader understanding of furan compounds. These studies involve the synthesis of various derivatives and investigating their chemical behavior, which is essential for the development of new chemical entities with potential application in medicinal chemistry and material science (Hirao et al., 1973).
Thermodynamic Properties
The study of thermodynamic properties of furyl-acrylic acids and their derivatives provides valuable insights into their physical and chemical stability, which is crucial for the optimization of synthesis, purification, and application processes. Determining these properties helps in understanding the theoretical nature of these compounds and contributes to the development of new materials and pharmaceuticals (Dibrivnyi et al., 2019).
Fabrication of Composites
The synthesis of compounds derived from furyl acrylic acids has been explored for the fabrication of glass fiber reinforced composites. These studies involve the synthesis of specific furyl acrylic acid derivatives, copolymerization with other monomers, and the characterization of the resulting polymers and composites, highlighting the application of these compounds in material science and engineering (Raval et al., 2002).
Anti-inflammatory Agents
Research has also focused on the conversion of furyl-acrylophenones into anti-inflammatory agents, showcasing the pharmaceutical applications of these compounds. The equilibrium observed in the synthesis process and the screening data reported for these compounds provide a basis for further exploration of their therapeutic potential (Short & Rockwood, 1969).
Eigenschaften
IUPAC Name |
(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-3-1-2-9(13(10)15)11-6-4-8(18-11)5-7-12(16)17/h1-7H,(H,16,17)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUGMMUAUOFEN-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




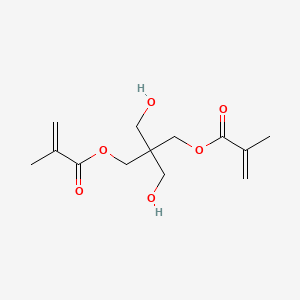
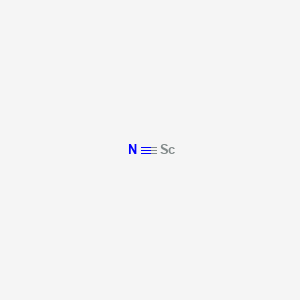

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester](/img/structure/B1605063.png)
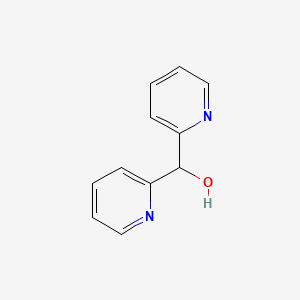
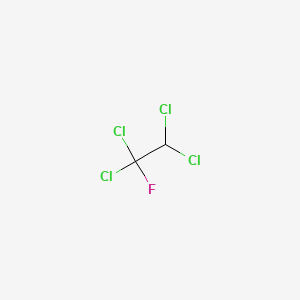
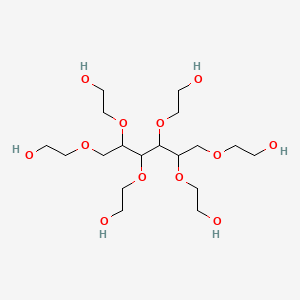
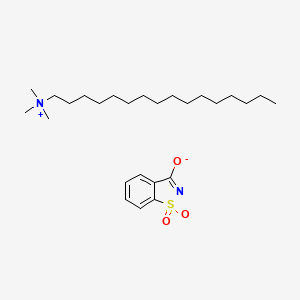
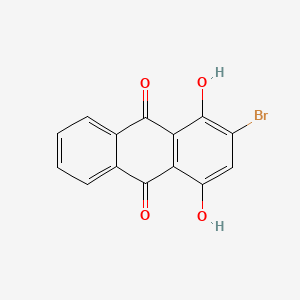
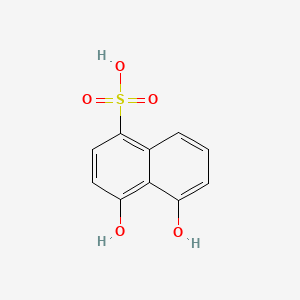
![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)
